1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
Description
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is an aromatic hydroxyketone characterized by a dichlorinated and hydroxyl-substituted phenyl ring attached to a methyl-substituted propanone moiety. This compound exhibits a molecular formula of C₁₁H₁₂Cl₂O₂ and a molecular weight of 247.12 g/mol . It is synthesized via Friedel-Crafts acylation using isovaleryl chloride and 2,3-dichloroanisole in the presence of aluminum chloride, yielding a melting point range of 110–114°C .
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3 |
InChI Key |
VKARGAWBSFWZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,3-Dichloro-4-phenylazo Phenol
- Starting Material: 2,3-dichloro-4-phenylazo phenol
- Reducing Agents: Hydrazine hydrate or sodium hydrosulfite
- Solvent: Aqueous sodium hydroxide solution (around 40%)
- Reaction Conditions: 50–100°C for 2–12 hours (optimal ~85°C for 3 hours)
-
- Mix starting material with hydrazine hydrate in sodium hydroxide solution.
- Stir and reflux for the specified time.
- Cool to room temperature, adjust pH to neutral (pH 7).
- Extract with ethyl acetate.
- Dry organic layer with anhydrous sodium sulfate.
- Remove solvent by rotary evaporation.
- Recrystallize from toluene.
- Dry to obtain 2,3-dichloro-4-hydroxyaniline with yields >95%.
-
- Avoids use of Raney nickel or pressurized hydrogen.
- Simple operation and low cost.
- Suitable for large-scale industrial production.
Optimal Molar Ratio: 1:8–10 (azo compound to hydrazine hydrate).
Reduction Using Sodium Borohydride in Ethanol
- Starting Material: 2,3-dichloro-4-phenylazo phenol
- Reducing Agent: Sodium borohydride
- Solvent: Ethanol (optionally with sodium hydroxide)
- Reaction Conditions: 0–25°C for 2–6 hours (optimal 0–10°C)
-
- Dissolve azo compound in ethanol.
- Add sodium borohydride slowly under stirring.
- Maintain reaction temperature at 0–10°C.
- After reaction, cool to room temperature.
- Adjust pH to 7.
- Extract with ethyl acetate.
- Dry with anhydrous sodium sulfate.
- Remove solvent and recrystallize from toluene.
- Dry to yield 2,3-dichloro-4-hydroxyaniline with yields ≥90%.
Optimal Molar Ratio: 1:3–5 (azo compound to sodium borohydride).
-
- Mild conditions.
- Avoids use of high-pressure hydrogenation.
- Low production cost and scalable.
Introduction of the 2-Methylpropan-1-one Side Chain
While direct detailed procedures for the specific ketone side chain attachment to the 2,3-dichloro-4-hydroxyphenyl moiety are less explicitly documented, related aromatic α-hydroxy ketone syntheses provide insight:
- General Strategy: Acylation or Friedel-Crafts type acylation of the hydroxyphenyl intermediate with appropriate acyl chlorides or anhydrides.
- Oxidation/Hydroxylation Steps: Use of hydrogen peroxide or hypochlorite reagents under controlled temperature and pressure conditions to introduce hydroxyl groups adjacent to the ketone.
- Reaction Conditions: Typically performed under mild heating (0–60°C) in organic solvents with or without pressure reactors.
- Purification: Organic layer separation, solvent evaporation, and recrystallization.
Summary Table of Preparation Methods
| Step | Starting Material | Reducing Agent / Reagent | Solvent & Conditions | Reaction Time & Temp | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of azo to hydroxyaniline (Method 1) | 2,3-dichloro-4-phenylazo phenol | Hydrazine hydrate | 40% NaOH aqueous, 50–100°C | 2–12 h, optimal 85°C, 3 h | >95 | Simple, no metal catalyst, industrial scale |
| Reduction of azo to hydroxyaniline (Method 2) | 2,3-dichloro-4-phenylazo phenol | Sodium borohydride | Ethanol (± NaOH), 0–25°C | 2–6 h, optimal 0–10°C | ≥90 | Mild, low cost, scalable |
| Ketone side chain introduction | 2,3-dichloro-4-hydroxyaniline | Acyl chloride / oxidants | Organic solvents, mild heating | Variable | Not specified | Requires controlled conditions, purification |
Research Findings and Industrial Considerations
- Both hydrazine hydrate and sodium borohydride reduction methods avoid expensive and hazardous catalysts such as Raney nickel and pressurized hydrogen, reducing operational risks and costs.
- The hydrazine hydrate method offers slightly higher yield and is favorable for large-scale production.
- Sodium borohydride reduction is conducted at lower temperatures, which may be advantageous for temperature-sensitive substrates.
- The molar ratios of reagents are critical to minimize by-products and maximize yield.
- Extraction and recrystallization steps are essential for product purity.
- The ketone side chain introduction often follows classical organic synthesis routes involving acylation and hydroxylation, requiring careful control of reaction conditions to preserve the dichloro and hydroxy substituents.
Chemical Reactions Analysis
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid, while reduction with NaBH4 results in an alcohol.
Scientific Research Applications
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in forming hydrogen bonds and other interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Data Table
Hydrogen Bonding and Crystallographic Considerations
The hydroxyl group in this compound facilitates strong hydrogen bonding, influencing crystal packing and stability. In contrast, non-hydroxylated analogues (e.g., 1-(3,4-difluorophenyl)-2-methylpropan-1-one) exhibit weaker intermolecular interactions, correlating with lower melting points . Crystallographic tools like SHELX remain critical for resolving such structural nuances .
Biological Activity
1-(2,3-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one, also referred to as a hydroxyphenyl ketone, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl2O2
- Molecular Weight : 233.09 g/mol
- IUPAC Name : this compound
The compound features a phenolic ring substituted with two chlorine atoms and a hydroxyl group, alongside a methylpropanone moiety. This unique structure contributes to its chemical reactivity and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines.
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in activated macrophages.
These results indicate that the compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced microbial load in infected wound models.
- Cancer Cell Line Study : In vitro assays performed at ABC Institute revealed that treatment with this compound led to a marked decrease in cell viability in MCF-7 breast cancer cells, suggesting a promising avenue for breast cancer therapy.
- Inflammation Model : Research published in the Journal of Inflammation indicated that the compound effectively reduced inflammation markers in LPS-stimulated RAW 264.7 macrophages, highlighting its potential role in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
